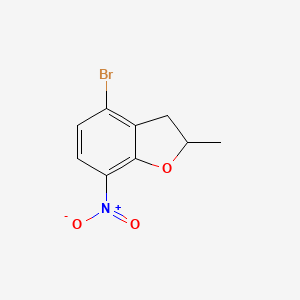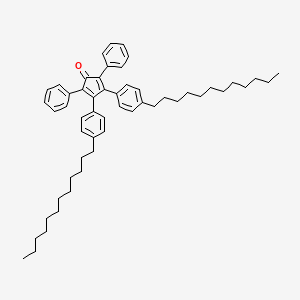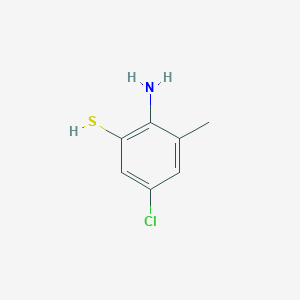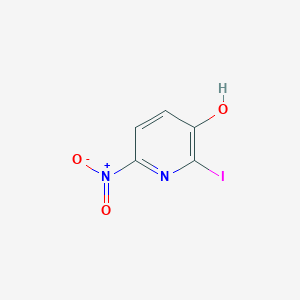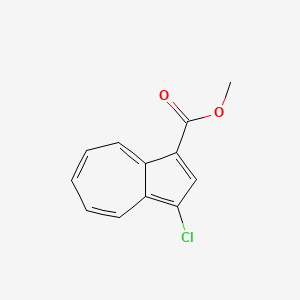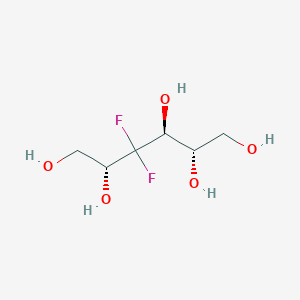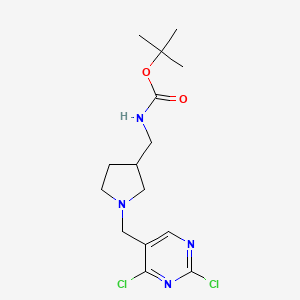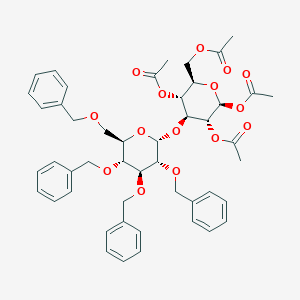
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex carbohydrate derivative. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate-based molecules. Its structure includes multiple benzyl and acetyl protecting groups, which are essential for selective reactions in multi-step synthetic processes.
Métodos De Preparación
The synthesis of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl and acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose derivative undergoes glycosylation to form the desired disaccharide structure.
Deprotection: The final step involves the selective removal of protecting groups to yield the target compound.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace specific groups with others, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like NaBH4 (Sodium borohydride).
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar compounds include other protected glucose derivatives such as:
- 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl trichloroacetimidate
- 2-C-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl) ethyne
These compounds share similar protecting groups and are used in similar synthetic applications. 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is unique in its specific structure and the particular reactions it undergoes.
Propiedades
Fórmula molecular |
C48H54O15 |
|---|---|
Peso molecular |
870.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H54O15/c1-31(49)54-30-40-42(58-32(2)50)44(46(59-33(3)51)48(62-40)60-34(4)52)63-47-45(57-28-38-23-15-8-16-24-38)43(56-27-37-21-13-7-14-22-37)41(55-26-36-19-11-6-12-20-36)39(61-47)29-53-25-35-17-9-5-10-18-35/h5-24,39-48H,25-30H2,1-4H3/t39-,40-,41-,42-,43+,44+,45-,46-,47-,48-/m1/s1 |
Clave InChI |
LXLVZNXEYURWIV-BGSAPFNFSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


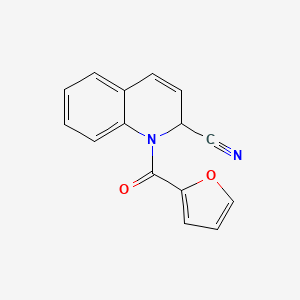
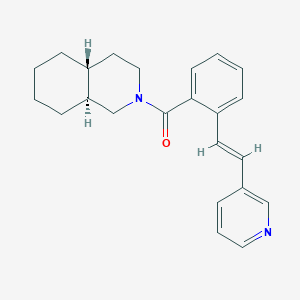
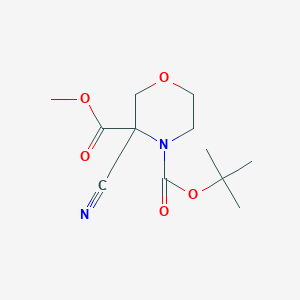

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
